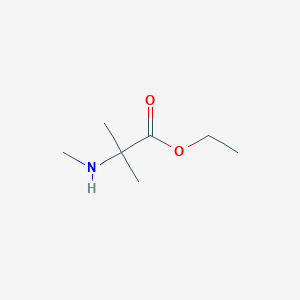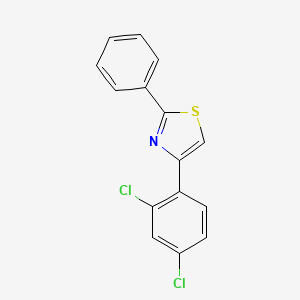![molecular formula C15H16N2O3S2 B2377050 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole CAS No. 2034310-03-5](/img/structure/B2377050.png)
4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). It also contains a phenyl group (a six-membered aromatic ring), and a bicyclic structure with a sulfur atom .
Molecular Structure Analysis
The presence of the oxazole ring, phenyl group, and bicyclic structure with a sulfur atom would all contribute to the overall structure of the molecule. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. The oxazole ring is aromatic and therefore relatively stable, but can be made to react under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its size, shape, functional groups, and the presence of any charged or polar atoms .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesis and Pharmacological Study: A study focused on the synthesis of a Schiff base derived from amoxicillin, involving a similar bicyclic sulfur-containing structure, demonstrating significant antibacterial and fungicidal activities against various pathogens (Al-Masoudi, Mohammad, & Hama, 2015).
- Antimicrobial Evaluation of Heterobicyclic Methylthiadiazole Hydrazones: Research on azabicyclic skeleton-based compounds synthesized a set of hydrazones showing potent antimicrobial activities against different bacterial and fungal strains, highlighting the structural influence on activity (Kodisundaram, Amirthaganesan, & Balasankar, 2013).
Anticancer Activities
- Evaluation of Thiazole and Thiadiazole Derivatives: A study synthesized and evaluated a novel series of thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, for their potent anticancer activities against Hepatocellular carcinoma cell line (HepG-2), showcasing the significant potential of these heterocyclic compounds in cancer therapy (Gomha et al., 2017).
Protective Activities Against Oxidative Stress
- Protective Effects of Thiazolo[3,2-b]-1,2,4-triazoles: Research investigated the prevention of ethanol-induced oxidative stress in liver and brain tissues of mice by a series of bicyclic condensed derivatives, indicating the therapeutic potential of such compounds in mitigating oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-16-15(8-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)9-21-13/h2-5,8,12-13H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZXPLPKEQJGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)
![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2376982.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

